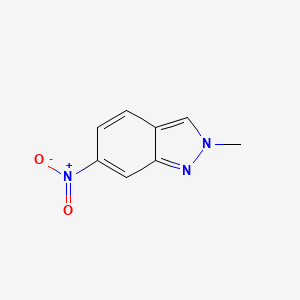

2-Methyl-6-nitro-2H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYXEGJMSZKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218627 | |

| Record name | 2H-Indazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6850-22-2 | |

| Record name | 2-Methyl-6-nitro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6850-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Indazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X673VGV3YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-6-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 2-Methyl-6-nitro-2H-indazole. This compound is a key intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, pazopanib, an important therapeutic agent in oncology.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol [1][2] |

| CAS Number | 6850-22-2[1][2] |

| Appearance | Yellow solid[3] |

| Melting Point | 154-160 °C (as prismatic crystals from dichloromethane) |

| Boiling Point | Not experimentally determined. |

| Solubility | Slightly soluble in DMSO and methanol. |

| Crystal System | Monoclinic[1][4] |

| InChI Key | RJFYXEGJMSZKIR-UHFFFAOYSA-N[1] |

Crystallographic Data:

Single-crystal X-ray diffraction analysis has provided detailed structural information for this compound.[1][3][4] The compound crystallizes in a monoclinic system with the following unit cell dimensions:

| Parameter | Value |

| a | 3.793 (3) Å |

| b | 12.200 (8) Å |

| c | 16.675 (11) Å |

| β | 95.722 (9)° |

| Volume | 767.7 (9) ų |

| Z | 4 |

Spectroscopic Data

While the literature confirms the use of various spectroscopic techniques for the characterization of this compound, specific experimental spectral data is not extensively reported.[5] However, based on the known structure and data from related indazole derivatives, the expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a singlet for the N-methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum is a key tool for distinguishing between N1 and N2 isomers of substituted indazoles. For 2H-indazoles like the title compound, the C3 carbon signal is predicted to appear in the range of δ 123–124 ppm.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N ring stretching, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the indazole ring system.[5]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the methylation of 6-nitro-1H-indazole. A significant challenge in this synthesis is controlling the regioselectivity, as methylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of 1-methyl-6-nitro-1H-indazole and the desired this compound.[6] The N2-isomer is generally favored under kinetic control.[6]

Materials:

-

6-Nitro-1H-indazole

-

Dimethyl sulfate

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-nitro-1H-indazole (1 equivalent) in a mixture of dichloromethane and a small amount of dimethyl sulfoxide.

-

To this solution, add dimethyl sulfate (approximately 1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow solid.[3]

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as ethyl acetate, to separate the desired this compound from the 1-methyl isomer.[1]

Analytical Methods

General Considerations:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples for ¹H and ¹³C NMR are typically prepared by dissolving the compound in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using a potassium bromide (KBr) pellet method for solid samples or as a thin film.

-

Mass Spectrometry (MS): Mass spectral analysis can be performed using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI).

Biological Context and Significance

The primary and most significant role of this compound in the field of drug development is as a crucial intermediate in the industrial synthesis of pazopanib .[7][8][9][10] Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

The broader class of indazole derivatives is widely recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anti-HIV properties.[1] The nitro group at the 6-position of this compound is a versatile chemical handle that can be reduced to an amino group, providing a key intermediate for further derivatization and the synthesis of a variety of other biologically active molecules.[1] However, there is currently a lack of public data on the specific biological activities or effects on signaling pathways of this compound itself.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from 6-nitro-1H-indazole, highlighting the key steps and the formation of the isomeric byproduct.

Caption: Synthesis workflow for this compound.

Safety, Handling, and Storage

Safety:

-

Hazard Statements: this compound is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects.

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves and clothing.

Handling:

-

Handle in a well-ventilated place.

-

Wear suitable personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials.[11]

This document is intended for research and development purposes only. All procedures should be carried out by qualified individuals in a properly equipped laboratory setting, with appropriate safety precautions in place.

References

- 1. This compound | 6850-22-2 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib | MDPI [mdpi.com]

- 8. rroij.com [rroij.com]

- 9. benchchem.com [benchchem.com]

- 10. rroij.com [rroij.com]

- 11. chemicalbook.com [chemicalbook.com]

A Technical Guide to 2-Methyl-6-nitro-2H-indazole (CAS: 6850-22-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-nitro-2H-indazole, a key heterocyclic compound identified by the CAS number 6850-22-2. The document details the compound's chemical and physical properties, provides established synthetic protocols, and explores its significant role as a crucial intermediate in the synthesis of pharmacologically active molecules. Particular emphasis is placed on its application in the development of therapeutic agents. All quantitative data are presented in structured tables for clarity, and a detailed experimental methodology for its synthesis is provided.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is an organic compound soluble in some organic solvents like chloroform and alcohol, but has limited solubility in water.[1] This compound is recognized as a vital heterocyclic unit in medicinal and organic chemistry, serving as a building block for a wide array of pharmacologically active molecules.[2] The presence of a methyl group at the 2-position and a nitro group at the 6-position are critical to its chemical identity and reactivity.[2]

| Property | Value | Source |

| CAS Number | 6850-22-2 | [2][3][4] |

| Molecular Formula | C₈H₇N₃O₂ | [2][3][5][6] |

| Molecular Weight | 177.16 g/mol | [2][3][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 158 °C | [1] |

| Boiling Point (Predicted) | 364.5 ± 15.0 °C | [1] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [1] |

| InChI Key | RJFYXEGJMSZKIR-UHFFFAOYSA-N | [2] |

| SMILES | CN1C=C2C=CC(=CC2=N1)--INVALID-LINK--=O | [4] |

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided precise parameters for the crystal structure of this compound. The compound crystallizes in a monoclinic system.[2][5] The molecular skeleton is nearly planar.[5][7]

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [2][5] |

| Space Group | P2₁/c | [7] |

| a | 3.793 (3) Å | [2][5] |

| b | 12.200 (8) Å | [2][5] |

| c | 16.675 (11) Å | [2][5] |

| β | 95.722 (9)° | [2][5] |

| V | 767.7 (9) ų | [5] |

| Z | 4 | [5] |

| Temperature | 113 K | [5] |

| R-factor | 0.035 | [2][5] |

| wR factor | 0.092 | [2][5] |

Synthesis and Experimental Protocols

The primary and well-documented synthetic route to this compound involves the N-alkylation of 6-nitro-1H-indazole.[2] Various alkylation strategies can be employed, with some methods offering higher regioselectivity for the desired N2-alkylated product.[2]

Experimental Protocol: Methylation of 6-Nitro-1H-indazole

This protocol is based on the method described by Sorbera et al. (2006) and Balardi et al. (1997).[5][7]

Materials:

-

6-Nitro-1H-indazole (2 g)

-

Dichloromethane (30 ml)

-

Dimethyl sulfate (1.7 ml)

-

Dimethyl sulfoxide (2 ml)

-

Saturated sodium bicarbonate solution (10 ml)

-

Sodium sulfate

Procedure:

-

Dissolve 6-Nitro-1H-indazole (2 g) in dichloromethane (30 ml).

-

Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).

-

Extract the aqueous layer with dichloromethane (20 ml).

-

Dry the combined organic layers with sodium sulfate.

-

Evaporate the solvent to yield a yellow solid.

-

The reported yield for this procedure is 78%.[7]

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution.[5]

Applications in Drug Development

This compound is a significant intermediate in the synthesis of various pharmaceutical compounds.[5][7] Its primary documented application is as a precursor in the synthesis of the anticancer drug, Pazopanib.[2][7] The nitro group at the C6 position is a versatile functional handle that can be readily reduced to an amino group, forming 6-amino-2-methyl-2H-indazole.[2] This resulting amine is a valuable intermediate for further derivatization and the creation of a diverse range of biologically active molecules.[2]

While research has suggested that indazole derivatives possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, specific studies detailing the direct biological activity or signaling pathways of this compound are not extensively documented in the reviewed literature.[1][2] The primary focus remains on its role as a foundational scaffold for more complex therapeutic agents.[2]

Safety Information

This compound is indicated for research use only and is not for human or veterinary use.[2][3] It is reported to be very irritating to the skin, eyes, and respiratory tract, and direct contact should be avoided.[1] Appropriate personal protective equipment, such as lab gloves, goggles, and protective clothing, should be worn when handling this compound.[1]

Conclusion

This compound (CAS 6850-22-2) is a well-characterized heterocyclic compound with significant utility in synthetic and medicinal chemistry. Its established synthesis and the versatility of its nitro functional group make it a valuable intermediate for the development of novel therapeutic agents, most notably in the synthesis of the anticancer drug Pazopanib. Further research into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery. This guide provides a foundational technical overview to support researchers and drug development professionals in their work with this important chemical entity.

References

2-Methyl-6-nitro-2H-indazole molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-6-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, crystallographic data, and synthesis of this compound. This compound is a notable intermediate in the synthesis of pharmacologically active molecules, including the anticancer agent pazopanib.[1][2]

Molecular Properties and Structure

This compound is a heterocyclic aromatic compound. Its core is an indazole ring system, which consists of a benzene ring fused to a pyrazole ring. The molecule is further substituted with a methyl group at the 2-position of the indazole ring and a nitro group at the 6-position.

The molecular skeleton of this compound is nearly planar.[1][3] The indazole ring system itself is almost perfectly flat, and the attached nitro group is only slightly twisted from the plane of the ring system.[1][2] This planarity is a key feature of its three-dimensional structure. In the crystalline state, the packing of the molecules is stabilized by weak intermolecular C-H···N and C-H···O hydrogen bonds.[1][3]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General Molecular Data

| Property | Value |

| Chemical Formula | C₈H₇N₃O₂[1][4] |

| Molecular Weight | 177.17 g/mol [1][4] |

| CAS Number | 6850-22-2[4] |

| InChI Key | RJFYXEGJMSZKIR-UHFFFAOYSA-N[4] |

Table 2: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic[1][4] |

| Space Group | P2/c[2] |

| a | 3.793 (3) Å[1][4] |

| b | 12.200 (8) Å[1][4] |

| c | 16.675 (11) Å[1][4] |

| β | 95.722 (9)°[1][4] |

| Volume (V) | 767.7 (9) ų[1] |

| Z | 4[1] |

| Temperature (T) | 113 K[1] |

| Radiation | Mo Kα[1] |

| R-factor | 0.035[1][4] |

| wR-factor | 0.092[1][4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the methylation of 6-nitro-1H-indazole.[4] Various alkylation strategies have been developed, with some offering regioselective synthesis to preferentially yield the N2-alkylated product, while others produce a mixture of N1 and N2 isomers that require subsequent purification.[4]

One established method utilizes dimethyl sulfate as the methylating agent in a mixed solvent system.[1][4]

Materials:

-

6-Nitro-1H-indazole

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

Dimethyl sulfate

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

Procedure:

-

Dissolve 2 grams of 6-nitro-1H-indazole in 30 ml of dichloromethane.[1]

-

To this solution, add 1.7 ml of dimethyl sulfate and 2 ml of dimethyl sulfoxide.[1]

-

Heat the mixture to reflux and maintain for 12 hours.[1]

-

After the reaction is complete, wash the reaction mixture with 10 ml of saturated sodium bicarbonate solution.[1]

-

Extract the aqueous layer with 20 ml of dichloromethane.[1]

-

Dry the combined organic layers with sodium sulfate.[1]

-

Evaporate the solvent to yield the product as a yellow solid.[1] The reported yield for this method is 78%.[1]

-

If necessary, purify the product to separate the N1-isomer using chromatographic techniques.[4]

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution.[1]

The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis workflow for this compound.

Biological Significance

While this compound itself is not known for direct biological activity, it serves as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules.[1][4] Its most prominent role is as a precursor in the manufacturing of pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2]

The nitro group on the indazole ring can be reduced to an amino group, providing a reactive site for further chemical modifications and the construction of more elaborate molecular architectures.[4] This chemical handle is instrumental in its utility in medicinal chemistry and drug development.

Conclusion

This compound is a well-characterized molecule with a planar structure. Its synthesis is well-documented, and its primary importance lies in its role as a key building block in the synthesis of pharmaceuticals. The detailed crystallographic and molecular data provide a solid foundation for researchers and scientists working on the development of new indazole-based therapeutic agents.

References

Spectroscopic and Structural Characterization of 2-Methyl-6-nitro-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural data for 2-Methyl-6-nitro-2H-indazole (CAS No: 6850-22-2), a key intermediate in the synthesis of the anticancer drug pazopanib. Due to the limited availability of directly published experimental spectra, this document compiles known crystallographic data and presents predicted spectroscopic data based on the analysis of closely related compounds and established principles of spectroscopy.

Molecular Structure and Crystal Data

This compound (C₈H₇N₃O₂) is a nitro-substituted indazole derivative. Its molecular structure has been unambiguously confirmed by single-crystal X-ray diffraction. The molecule is nearly planar, a characteristic that influences its crystal packing and intermolecular interactions.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.793(3) Å, b = 12.200(8) Å, c = 16.675(11) Å |

| β = 95.722(9)° | |

| Volume | 767.7(9) ų |

| Z | 4 |

Data sourced from single-crystal X-ray diffraction studies.

Spectroscopic Data (Predicted and Comparative)

The following sections provide predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of aromatic nitro compounds, indazole systems, and published data for structurally similar molecules, such as 2,3-dimethyl-6-nitro-2H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The electron-withdrawing nitro group at the 6-position will significantly influence the chemical shifts of the protons on the benzene ring, shifting them downfield.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.5 - 8.7 | s | - |

| H-7 | ~8.0 - 8.2 | d | ~9.0 |

| H-5 | ~7.8 - 8.0 | dd | ~9.0, ~2.0 |

| H-4 | ~7.6 - 7.8 | d | ~2.0 |

| N-CH₃ | ~4.2 | s | - |

| Predictions based on comparative data from 2,3-dimethyl-6-nitro-2H-indazole, which shows signals at δ 8.51 (s, 1H), 7.93 (d, J=8.8 Hz, 1H), and 7.73 (d, J=9.2 Hz, 1H) for the aromatic protons and 4.14 (s, 3H) for the N-methyl group in DMSO-d₆.[1][2] |

¹³C NMR Spectroscopy: The carbon spectrum will reflect the electronic environment of each carbon atom. A key diagnostic signal for 2H-indazoles is the chemical shift of the C3 carbon, which is expected to appear in the range of δ 123–124 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~148 |

| C-6 | ~145 |

| C-3a | ~140 |

| C-3 | ~123 - 124 |

| C-5 | ~120 |

| C-4 | ~118 |

| C-7 | ~110 |

| N-CH₃ | ~35 - 40 |

| Predictions based on established ranges for 2H-indazoles and the electronic effects of the nitro substituent. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions characteristic of the nitro group and the aromatic system.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (N-CH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| C-N Stretch | 1300 - 1200 | Medium |

| Aromatic nitro compounds typically display two strong characteristic bands for the N-O stretching vibrations.[3][4] |

Mass Spectrometry (MS)

Mass spectrometry is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments from the indazole ring system.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ (Molecular Ion) | 178.06 | Calculated for C₈H₈N₃O₂⁺ |

| [M-NO₂]⁺ | 132.07 | Loss of the nitro group (-46 Da) |

| Further fragments from indazole ring | Various | Characteristic of the heterocyclic core |

| The molecular weight of this compound is 177.16 g/mol . The [M+H]⁺ ion is expected in soft ionization techniques like ESI. |

Experimental Protocols

Synthesis of this compound

Methodology: The title compound can be prepared via the methylation of 6-nitro-1H-indazole.

-

Dissolution: Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml).

-

Addition of Reagents: Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours.

-

Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).

-

Extraction: Extract the aqueous layer with dichloromethane (20 ml).

-

Drying and Evaporation: Dry the combined organic layers with sodium sulfate and evaporate the solvent under reduced pressure to yield the product as a yellow solid.

-

Crystallization: Obtain crystals suitable for X-ray analysis by slow evaporation from a dichloromethane solution.

General Spectroscopic Analysis Protocols

NMR Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[5]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5]

-

Filter the solution through a pipette plugged with cotton wool into a 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube and carefully place it in the spectrometer.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty crystal.[7]

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[8]

-

Collect the sample spectrum.

-

Clean the crystal surface after the measurement.[9]

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of the sample (typically <1 mM) in a volatile polar solvent such as methanol or acetonitrile/water.[10]

-

For positive ion mode, add a small amount of an acid (e.g., 0.1% formic acid) to facilitate protonation.[11]

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.[11]

-

The sample is sprayed into a fine mist, and solvent evaporation leads to the formation of gas-phase ions (e.g., [M+H]⁺).[12]

-

The ions are then guided into the mass analyzer for m/z detection.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and structural elucidation of a chemical compound like this compound.

References

- 1. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]

- 2. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. agilent.com [agilent.com]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-6-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 2-Methyl-6-nitro-2H-indazole, a key intermediate in the synthesis of the anticancer agent pazopanib. This document details its crystallographic parameters, molecular geometry, and intermolecular interactions. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, and contextualizes its relevance by illustrating the signaling pathway of its end-product, pazopanib.

Crystal Structure and Physicochemical Properties

This compound (C₈H₇N₃O₂) is a crystalline solid with a molecular weight of 177.17 g/mol .[1][2] The compound crystallizes in a monoclinic system, and its molecular skeleton is nearly planar.[1][3]

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided precise parameters for the crystal structure of this compound. The data reveals a monoclinic crystal system with the space group P2₁/c.[1] Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₇N₃O₂ |

| Formula Weight | 177.17 |

| Temperature | 113 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.793 (3) Å |

| b | 12.200 (8) Å |

| c | 16.675 (11) Å |

| α | 90° |

| β | 95.722 (9)° |

| γ | 90° |

| Volume | 767.7 (9) ų |

| Z | 4 |

| Calculated Density | 1.533 Mg/m³ |

| Absorption Coefficient | 0.12 mm⁻¹ |

| F(000) | 368 |

| Data Collection | |

| Diffractometer | Rigaku Saturn724 CCD |

| Reflections Collected | 7726 |

| Independent Reflections | 1802 [R(int) = 0.039] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1802 / 0 / 119 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.092 |

| R indices (all data) | R1 = 0.054, wR2 = 0.098 |

Molecular Geometry

The indazole ring system in this compound is almost planar, with the maximum deviation from the mean plane being 0.0118 (7) Å for the N3 atom.[1] The nitro group is twisted at an angle of 0.93 (16)° from the plane of the indazole ring.[1] The molecular skeleton is nearly planar, with a maximum deviation of 0.0484 (9) Å for the methyl carbon atom.[1][3] The bond lengths and angles within the molecule are within the normal ranges and are comparable to those of related indazole derivatives.[1]

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| O1-N1 | 1.229(2) | C3-C4 | 1.378(2) |

| O2-N1 | 1.232(2) | C4-C5 | 1.385(2) |

| N1-C6 | 1.464(2) | C5-C6 | 1.386(2) |

| N2-N3 | 1.353(2) | C5-C7 | 1.409(2) |

| N2-C1 | 1.372(2) | C6-C7 | 1.408(2) |

| N2-C8 | 1.465(2) | C1-H1 | 0.9500 |

| N3-C7 | 1.343(2) | C2-H2 | 0.9500 |

| C1-C2 | 1.381(2) | C3-H3 | 0.9500 |

| C2-C3 | 1.380(2) | C4-H4 | 0.9500 |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) | Atoms | Angle (°) |

| N3-N2-C1 | 112.0(1) | C4-C5-C6 | 118.0(1) |

| N3-N2-C8 | 125.1(1) | C4-C5-C7 | 118.8(1) |

| C1-N2-C8 | 122.9(1) | C6-C5-C7 | 123.2(1) |

| C7-N3-N2 | 105.7(1) | N1-C6-C5 | 118.9(1) |

| N2-C1-C2 | 109.1(1) | N1-C6-C7 | 118.3(1) |

| C3-C2-C1 | 118.4(1) | C5-C6-C7 | 122.8(1) |

| C2-C3-C4 | 121.2(1) | N3-C7-C5 | 133.5(1) |

| C3-C4-C5 | 120.4(1) | N3-C7-C6 | 107.1(1) |

Supramolecular Structure and Intermolecular Interactions

The crystal packing of this compound is stabilized by weak intermolecular C-H···N and C-H···O hydrogen bonds.[1] These interactions link the molecules into a three-dimensional network.

Experimental Protocols

Synthesis of this compound

A widely used method for the synthesis of this compound involves the methylation of 6-nitro-1H-indazole.[1]

Protocol 1: Methylation using Dimethyl Sulfate

-

Materials: 6-Nitro-1H-indazole, dichloromethane, dimethyl sulfate, dimethyl sulfoxide, saturated sodium bicarbonate solution, sodium sulfate.

-

Procedure:

-

Dissolve 2 g of 6-nitro-1H-indazole in 30 ml of dichloromethane.

-

Add 1.7 ml of dimethyl sulfate and 2 ml of dimethyl sulfoxide to the solution.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling, wash the reaction mixture with 10 ml of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with 20 ml of dichloromethane.

-

Combine the organic layers, dry with sodium sulfate, and evaporate the solvent to yield a yellow solid.

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution.[1]

-

Protocol 2: Alternative Methylation using Trimethyloxonium Tetrafluoroborate

An alternative approach utilizes trimethyloxonium tetrafluoroborate as the methylating agent, which has been reported to provide a higher yield under milder conditions.

-

Materials: 6-Nitro-1H-indazole, trimethyloxonium tetrafluoroborate, dichloromethane.

-

Procedure:

-

Dissolve 6-nitro-1H-indazole in dichloromethane.

-

Add trimethyloxonium tetrafluoroborate to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the product.

-

Further purification can be achieved by column chromatography if necessary.

-

X-ray Crystallography

-

Data Collection: X-ray diffraction data for a single crystal of this compound was collected on a Rigaku Saturn724 CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 113 K.[1]

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Relevance in Drug Development: Intermediate for Pazopanib

This compound is a crucial intermediate in the synthesis of pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Pazopanib targets several receptor tyrosine kinases, primarily VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.

Signaling Pathway of Pazopanib

Pazopanib exerts its anti-cancer effects by inhibiting the phosphorylation of these receptors, which in turn blocks downstream signaling pathways crucial for tumor growth and angiogenesis. The primary pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.

Conclusion

The well-defined crystal structure of this compound provides a solid foundation for understanding its chemical properties and reactivity. The detailed synthesis and characterization protocols outlined in this guide are essential for its consistent production in a research and development setting. Its role as a key building block for the anticancer drug pazopanib highlights the importance of such fundamental structural and synthetic studies in the broader context of medicinal chemistry and drug discovery. The elucidation of pazopanib's mechanism of action further underscores the significance of this intermediate in the development of targeted cancer therapies.

References

- 1. This compound | 6850-22-2 | Benchchem [benchchem.com]

- 2. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 3. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on 2-Methyl-6-nitro-2H-indazole: From Synthetic Intermediate to a Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-nitro-2H-indazole is a key chemical intermediate, most notably in the synthesis of the multi-targeted tyrosine kinase inhibitor, pazopanib. While the direct mechanism of action for this compound as a standalone therapeutic agent is not established in scientific literature, its pivotal role in the formation of a potent anti-cancer drug warrants a thorough examination of its properties and potential biological activities. This guide elucidates the established role of this compound as a synthetic precursor, details the mechanism of action of pazopanib, and proposes a hypothesized mechanism of action for this compound based on the known bioactivities of its core chemical moieties: the indazole scaffold and the nitroaromatic group.

Established Role of this compound: A Crucial Intermediate in Pazopanib Synthesis

The primary and well-documented role of this compound is as a precursor in the multi-step synthesis of pazopanib.[1] Pazopanib is a potent oral angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3] The synthesis of pazopanib from this compound involves a series of chemical transformations, underscoring the importance of this intermediate in the pharmaceutical industry.

Synthetic Pathway Overview

The general synthetic route involves the methylation of 3-methyl-6-nitro-1H-indazole to yield 2,3-dimethyl-6-nitro-2H-indazole, which is a subsequent key intermediate in the pazopanib synthesis.[2][3] this compound itself is an isomer formed during the methylation of 6-nitro-1H-indazole.

Below is a generalized workflow for the synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols for Synthesis

Protocol 1: Methylation of 6-Nitro-1H-indazole

-

Materials: 6-Nitro-1H-indazole, Dichloromethane, Dimethyl Sulfate, Dimethyl Sulfoxide, Saturated Sodium Bicarbonate Solution, Sodium Sulfate.[4]

-

Procedure:

-

Dissolve 2 g of 6-Nitro-1H-indazole in 30 ml of dichloromethane.[4]

-

Add 1.7 ml of dimethyl sulfate and 2 ml of dimethyl sulfoxide to the solution.[4]

-

Heat the mixture to reflux and maintain for 12 hours.[4]

-

After cooling, wash the reaction mixture with 10 ml of saturated sodium bicarbonate solution.[4]

-

Extract the aqueous layer with 20 ml of dichloromethane.[4]

-

Dry the combined organic layers with sodium sulfate and evaporate the solvent to yield the product as a yellow solid.[4]

-

| Reactant | Reagents | Product | Reported Yield | Reference |

| 6-Nitro-1H-indazole | Dimethyl Sulfate, Dimethyl Sulfoxide | This compound | 78% | [4] |

Mechanism of Action of Pazopanib

To understand the significance of this compound, it is essential to comprehend the mechanism of its end-product, pazopanib. Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis.[5][6] It targets several receptors, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3)[5][7]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and -β)[5][7]

-

Fibroblast Growth Factor Receptors (FGFRs)[8]

By inhibiting these receptors, pazopanib disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, which are critical for tumor growth and metastasis.[8][9]

Caption: Simplified signaling pathway of pazopanib's inhibitory action.

Hypothesized Mechanism of Action of this compound

While no direct studies on the mechanism of action of this compound have been published, we can hypothesize its potential biological activities based on its chemical structure.

Role of the Nitroaromatic Group

Nitroaromatic compounds are known to exert biological effects through the reduction of the nitro group.[10][11][12] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, as well as reactive oxygen species (ROS).[10][13] These reactive species can induce cellular damage by covalently modifying macromolecules like DNA and proteins, leading to cytotoxicity.[13]

Caption: Hypothesized bioactivation pathway of the nitro group.

Role of the Indazole Scaffold

The indazole core is a "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds, including several kinase inhibitors.[14][15][16] Indazole derivatives have been shown to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[15][16] The indazole ring system can interact with the ATP-binding pocket of various kinases, leading to their inhibition.[14]

Therefore, it is plausible that this compound could exhibit inhibitory activity against certain kinases, although likely with much lower potency than its derivative, pazopanib.

Conclusion and Future Directions

This compound is a fundamentally important molecule in the synthesis of the anticancer drug pazopanib. While its own therapeutic mechanism of action has not been explored, its chemical structure suggests potential for biological activity. The presence of the nitroaromatic group could lead to bioreductive activation and subsequent cytotoxicity, while the indazole scaffold is a known pharmacophore for kinase inhibition.

Future research could focus on investigating the direct biological effects of this compound. In vitro screening against a panel of kinases and various cancer cell lines could reveal any intrinsic anticancer activity. Furthermore, studies on its metabolism and the potential for bioreductive activation would provide valuable insights into its toxicological profile and potential as a lead compound for the development of new therapeutic agents. Such research would contribute to a more comprehensive understanding of this important synthetic intermediate beyond its current role in pazopanib synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 6. Pazopanib - Wikipedia [en.wikipedia.org]

- 7. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

The Role of 2-Methyl-6-nitro-2H-indazole in Medicinal Chemistry: A Technical Guide

Introduction

Indazole and its derivatives are recognized as foundational heterocyclic units in medicinal and organic chemistry, serving as crucial building blocks for a vast array of pharmacologically active molecules.[1] These nitrogen-containing bicyclic compounds are present in numerous synthetic molecules exhibiting a broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][2][3][4] The indazole scaffold exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable.[1][5] However, the 2H-indazole motif is a recurring and vital structural element in various bioactive compounds.[1][5]

Among the many indazole derivatives, 2-Methyl-6-nitro-2H-indazole stands out as a compound of significant interest. Its importance lies not in its own direct therapeutic activity, but primarily as a critical intermediate in the synthesis of complex, high-value pharmaceutical agents. The methyl group at the N2 position defines its 2H-indazole isomerism, while the electron-withdrawing nitro group at the C6 position is key to its reactivity and allows for further functionalization.[1] This guide provides an in-depth examination of the synthesis, properties, and pivotal role of this compound in the landscape of modern drug development.

Physicochemical and Crystallographic Properties

This compound (CAS: 6850-22-2) is a yellow solid whose structural and physical properties have been well-characterized.[6][7] X-ray crystallography studies reveal a nearly planar molecular skeleton, a feature that influences its packing in the solid state and its potential interactions with biological targets.[6][8][9]

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | [10][11] |

| Molecular Weight | 177.17 g/mol | [6][10] |

| Crystal System | Monoclinic | [1][8] |

| Space Group | P2₁/c | [8] |

| Unit Cell Dimensions | a = 3.793(3) Åb = 12.200(8) Åc = 16.675(11) Åβ = 95.722(9)° | [1][6] |

| Refinement R-factor | 0.035 | [1][6] |

Synthesis of this compound

The synthesis of this compound typically involves the regioselective methylation of 6-nitro-1H-indazole. Controlling the position of alkylation (N1 vs. N2) is a common challenge in indazole chemistry. Various alkylation strategies have been developed to preferentially yield the desired N2-alkylated product.[1] A prevalent and effective method utilizes dimethyl sulfate as the methylating agent in a mixed solvent system.[1][6]

Experimental Protocol: Synthesis via Methylation

This protocol is adapted from the method described by Long et al. (2011).[6][8]

Materials:

-

6-Nitro-1H-indazole

-

Dichloromethane (DCM), reagent grade

-

Dimethyl sulfoxide (DMSO), reagent grade

-

Dimethyl sulfate (DMS)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard reflux apparatus, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 6-nitro-1H-indazole (2.0 g) in dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

To the solution, add dimethyl sulfoxide (2.0 mL) followed by the dropwise addition of dimethyl sulfate (1.7 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux with vigorous stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (10 mL) to neutralize any remaining acid.

-

Extract the aqueous layer with dichloromethane (20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.

-

The product can be further purified by column chromatography or recrystallization. A reported yield for this method is approximately 78%.[6][8]

Visualization: Synthetic Workflow

References

- 1. This compound | 6850-22-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. scbt.com [scbt.com]

2-Methyl-6-nitro-2H-indazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Methyl-6-nitro-2H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure, featuring a pyrazole ring fused to a benzene ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a nitro group at the 6-position and a methyl group at the 2-position imparts distinct chemical properties and reactivity, making it a crucial intermediate in the synthesis of various therapeutic agents, most notably the anticancer drug pazopanib. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and data presented for easy reference.

Physicochemical and Structural Data

This compound (CAS No: 6850-22-2) is a yellow solid with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.17 g/mol .[1][2][3][4] Detailed crystallographic studies have elucidated its solid-state structure, providing valuable insights for molecular modeling and drug design.

| Property | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.17 g/mol |

| CAS Number | 6850-22-2 |

| Appearance | Yellow solid |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | a = 3.793(3) Å, b = 12.200(8) Å, c = 16.675(11) Å, β = 95.722(9)° |

| R-factor | 0.035 |

Synthesis of this compound

The primary synthetic route to this compound involves the regioselective N-methylation of 6-nitro-1H-indazole. The choice of methylating agent and reaction conditions is crucial to favor the formation of the desired N2-isomer over the thermodynamically more stable N1-isomer.

Experimental Protocol: Methylation of 6-nitro-1H-indazole

This protocol describes a common method for the synthesis of this compound using dimethyl sulfate.

Materials:

-

6-Nitro-1H-indazole

-

Dimethyl sulfate

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

Procedure:

-

Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml) in a round-bottom flask.[5][6]

-

Add dimethyl sulfoxide (2 ml) and dimethyl sulfate (1.7 ml) to the solution.[5][6]

-

After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).[5][6]

-

Extract the aqueous layer with dichloromethane (20 ml).[5][6]

-

Dry the combined organic layers over sodium sulfate and evaporate the solvent under reduced pressure to yield the product as a yellow solid.[5][6]

Note: This method may produce a mixture of N1 and N2 isomers, often requiring chromatographic separation for purification. Alternative methylating agents like trimethyloxonium tetrafluoroborate have been reported to provide higher yields under milder conditions.

Synthesis Workflow

Key Reactions and Derivatizations

The chemical versatility of this compound makes it a valuable intermediate for further synthetic transformations. The nitro group, in particular, serves as a key functional handle for introducing diversity.

Reduction of the Nitro Group

A crucial reaction is the reduction of the 6-nitro group to a 6-amino group, yielding 6-amino-2-methyl-2H-indazole. This transformation is a gateway to a wide array of derivatives, as the resulting aniline moiety can undergo numerous reactions such as acylation, alkylation, and diazotization.

Experimental Protocol: Reduction of 2,3-dimethyl-6-nitro-2H-indazole (a related substrate)

This protocol for a similar substrate illustrates a common method for nitro group reduction using Raney Nickel.

Materials:

-

2,3-dimethyl-6-nitro-2H-indazole

-

Raney Nickel

-

Methanol

-

Hydrogen gas

Procedure:

-

Suspend 2,3-dimethyl-6-nitro-2H-indazole (85 g, 0.45 mol) in methanol (850 mL) in an autoclave.[7]

-

Add Raney Nickel (21.25 g) to the suspension.[7]

-

Stir the reaction mixture under a hydrogen pressure of 3.5-4.0 kg/cm ² at 25-30°C for 5 hours.[7]

-

Filter the reaction mixture through a hyflo bed and wash the catalyst with methanol.[7]

-

The combined filtrates containing 2,3-dimethyl-2H-indazol-6-amine in methanol can be used in the next step without further purification.[7]

Applications in Drug Discovery and Development

The most prominent application of the 2-methyl-indazole scaffold is in the synthesis of pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Role in Pazopanib Synthesis

This compound is a precursor to 2,3-dimethyl-6-nitro-2H-indazole, which is a key intermediate in the synthesis of pazopanib. The synthesis involves the methylation of 3-methyl-6-nitro-1H-indazole to introduce the second methyl group at the 2-position of the indazole ring.

Experimental Protocol: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole

Materials:

-

3-methyl-6-nitro-1H-indazole

-

Dimethyl carbonate (DMC)

-

Triethylenediamine (DABCO)

-

N,N-dimethylformamide (DMF)

-

Water

Procedure:

-

Dissolve 3-methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in 100 mL of N,N-dimethylformamide (DMF).[1]

-

Stir the mixture at room temperature for 15 minutes.[1]

-

Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise.[1]

-

Heat the reaction to reflux and stir for 6 hours.[1]

-

After cooling, add 120 mL of water and stir for 15 minutes to precipitate the product.[1]

-

Collect the solid by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.[1]

Yield: 81.1%[1]

Spectroscopic Data for 2,3-dimethyl-6-nitro-2H-indazole:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H), 7.93 (d, J = 8.8 Hz, 1H), 7.73 (d, J = 9.2 Hz, 1H), 4.14 (s, 3H), 2.67 (s, 3H).[1]

Pazopanib's Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Pazopanib functions by inhibiting several tyrosine kinase receptors, with a primary target being the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the intracellular domain of VEGFR-2, pazopanib blocks its phosphorylation and subsequent downstream signaling cascades that are crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[8]

VEGFR-2 Signaling Pathway and Pazopanib Inhibition

Conclusion

This compound is a heterocyclic building block with significant utility in synthetic and medicinal chemistry. Its role as a key intermediate in the synthesis of the anticancer drug pazopanib underscores its importance in the pharmaceutical industry. The synthetic routes to this compound are well-established, and its chemical reactivity, particularly at the nitro group, allows for the generation of a diverse range of derivatives for further investigation. This guide provides researchers and drug development professionals with a solid foundation of data and protocols to facilitate the use of this compound in their research endeavors.

References

- 1. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

Electron-withdrawing effects of the nitro group in indazole systems

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in Indazole Systems

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific attributes of nitro-substituted indazoles. Esteemed for their versatile pharmacological activities, these heterocyclic compounds have carved a significant niche in medicinal chemistry.[1] This document explores their synthesis, the profound electron-withdrawing effects of the nitro group on the indazole core, and the resulting impact on physicochemical properties, reactivity, and biological activity.

Introduction to Nitroindazoles

The indazole ring, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery.[2] The introduction of a nitro (NO₂) group, a potent electron-withdrawing group, dramatically alters the electronic landscape of the indazole system. This modification significantly influences the molecule's acidity, reactivity, and interaction with biological targets. The nitro group reduces the electron density of the indazole framework through both inductive and resonance effects, making the ring susceptible to nucleophilic attack and influencing the properties of other substituents.[3][4] These characteristics are pivotal in the design of therapeutics, including agents for oncology, infectious diseases, and neurological disorders.[5][6]

Electronic Effects of the Nitro Group

The potent electron-withdrawing nature of the nitro group stems from two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the indazole ring through the sigma (σ) bonds.

-

Resonance Effect (-M or -R): The nitro group can delocalize pi (π) electrons from the aromatic ring onto its oxygen atoms. This effect is most pronounced when the nitro group is at positions that are in conjugation with the rest of the ring system, such as the 5 and 7-positions, and to a lesser extent, the 4 and 6-positions.

This strong electron withdrawal deactivates the indazole ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution. The position of the nitro group dictates the specific electronic distribution and, consequently, the chemical reactivity of the molecule. For instance, a nitro group at the 5-position strongly delocalizes the electron-withdrawing effect, enhancing the electrophilicity of the C3 position.[7] In contrast, a 6-nitro group exerts a less direct resonance effect on the C3 position.[7]

Impact on Physicochemical Properties

The introduction of a nitro group markedly alters the physicochemical properties of the indazole core. These changes are crucial for modulating drug-like properties such as solubility, membrane permeability, and target binding.

Acidity (pKa)

The electron-withdrawing nitro group stabilizes the indazolate anion formed upon deprotonation of the N1-H. This stabilization increases the acidity of the indazole, resulting in a lower pKa value compared to the parent indazole (pKa ≈ 13.86).[8] The magnitude of this effect depends on the position of the nitro group.

Table 1: Physicochemical Properties of Indazole and Nitroindazole Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| 1H-Indazole | C₇H₆N₂ | 118.14 | 148[9] | 13.86[8] |

| 4-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | - | - |

| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 208-209[10] | - |

| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 180-182[11] | - |

| 7-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | - | - |

Dipole Moments

The dipole moments of nitroindazoles provide valuable information about their electronic distribution and tautomeric forms. A study of various nitro derivatives in dioxane solution showed that mononitro and dinitro derivatives primarily exist in the 1-H tautomeric form, while trinitro and tetranitro indazoles tend to exist in the 2-H form.

Table 2: Experimental and Calculated Dipole Moments (in Debye) of Indazole and Nitro-Derivatives

| Compound | Tautomeric Form | Experimental Dipole Moment (D) | Calculated Dipole Moment (D) |

| Indazole | 1-H | 1.83 | - |

| 5-Nitroindazole | 1-H | 4.39 | 4.42 |

| 6-Nitroindazole | 1-H | 3.82 | 3.78 |

| 5,6-Dinitroindazole | 1-H | 3.32 | 3.25 |

| 2-Methyl-5,6-dinitroindazole | 2-H | 6.58 | 6.50 |

| 4,5,6-Trinitroindazole | 2-H | 4.09 | 4.10 |

| 4,5,6,7-Tetranitroindazole | 2-H | 3.12 | 3.05 |

Data sourced from Pervozvanskaya et al.

Reactivity of Nitroindazoles

Reduction of the Nitro Group

The most common reaction of the nitro group in nitroindazoles is its reduction to an amino group (-NH₂). This transformation is a cornerstone in the synthesis of various biologically active molecules, as the resulting amino-indazole is a versatile intermediate for further functionalization.

dot

Caption: Reaction pathway for the reduction of a nitroindazole.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the nitro-activated indazole ring makes it susceptible to nucleophilic aromatic substitution. This is particularly true for positions ortho and para to the nitro group (e.g., C5 and C7 for 6-nitroindazole), where a nucleophile can attack, leading to the displacement of a suitable leaving group.[12]

dot

Caption: Logical flow of the nitro group's effect on reactivity.

Experimental Protocols

Synthesis of 5-Nitroindazole via Diazotization

This classic method involves the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.[10]

-

Materials : 2-amino-5-nitrotoluene, glacial acetic acid, sodium nitrite, water, methanol, decolorizing charcoal.

-

Procedure :

-

Dissolve 2-amino-5-nitrotoluene (0.36 mole) in glacial acetic acid (2.5 L) in a 5-L round-bottomed flask equipped with a mechanical stirrer.[10]

-

Prepare a solution of sodium nitrite (0.36 mole) in water (60 mL).

-

Add the sodium nitrite solution all at once to the stirred acetic acid solution. The temperature should not exceed 25°C.[10]

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the solution to stand at room temperature for 3 days.[1]

-

Concentrate the solution on a steam bath under reduced pressure.

-

Add 200 mL of water to the residue and stir to form a smooth slurry.

-

Filter the product, wash thoroughly with cold water, and dry at 80-90°C.

-

Purify the crude product by recrystallization from boiling methanol with decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.[10]

-

Direct Nitration of 3-Methyl-1H-indazole to 3-Methyl-6-nitro-1H-indazole

This method uses a mixed acid system for electrophilic nitration. Careful temperature control is critical for regioselectivity.[13]

-

Materials : 3-Methyl-1H-indazole, concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, sodium hydroxide.

-

Procedure :

-

In a fume hood, charge a three-neck round-bottom flask with concentrated sulfuric acid and cool to 0°C using an ice-salt bath.[13]

-

Slowly add 3-methyl-1H-indazole portion-wise, maintaining the temperature between 0-5°C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

-

Add the cold nitrating mixture dropwise to the substrate solution, ensuring the temperature does not rise above 5°C.

-

Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring progress with TLC.

-

Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the product.[13]

-

Neutralize the mixture slowly with a cold aqueous solution of sodium hydroxide to pH 7-8.

-

Filter the solid precipitate, wash with cold water, and dry to yield the crude product.

-

Recrystallize from a suitable solvent (e.g., ethanol) for purification.

-

dot

Caption: Workflow for the synthesis of 3-methyl-6-nitro-1H-indazole.

Role in Drug Development and Biological Activity

Nitroindazoles are prominent in drug discovery due to their diverse biological activities. The nitro group is often essential for the compound's mechanism of action.

Inhibition of Nitric Oxide Synthase (NOS)

Certain nitroindazoles, particularly 7-nitroindazole (7-NI), are well-known selective inhibitors of neuronal nitric oxide synthase (nNOS). nNOS produces nitric oxide (NO), a key neurotransmitter. By inhibiting nNOS, 7-NI can modulate neuronal signaling and is investigated for its neuroprotective potential against damage caused by excitotoxicity and neurodegenerative diseases.[14]

dot

Caption: Inhibition of the nNOS pathway by 7-Nitroindazole.

Anticancer and Antimicrobial Activity

The nitro group can function as a bioreducible functional group. In the hypoxic (low oxygen) environments characteristic of solid tumors and certain microbial infections, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates or a nitro anion radical.[6][15] These reactive species can induce cellular damage and lead to cell death, providing a mechanism for selective toxicity.

-

Anticancer : Nitroindazole derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including prostate, lung, and colorectal cancers.[5]

-

Antimicrobial : The application of nitroheterocyclic drugs for treating anaerobic protozoa and bacteria is well-established.[16] The reductive metabolism of the nitro group is key to their activity against pathogens like Trichomonas vaginalis and Trypanosoma cruzi.[16][17]

Conclusion

The electron-withdrawing effects of the nitro group profoundly influence the chemical and biological properties of the indazole scaffold. By modulating the electronic density of the ring, the nitro group enhances acidity, alters reactivity, and serves as a key pharmacophore for various therapeutic applications. A thorough understanding of these effects is essential for medicinal chemists and drug development professionals to rationally design and synthesize novel indazole-based agents with improved potency, selectivity, and pharmacokinetic profiles. The detailed protocols and compiled data within this guide serve as a practical resource for the continued exploration of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Indazole - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. guidechem.com [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Handling of 2-Methyl-6-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Methyl-6-nitro-2H-indazole (CAS No. 6850-22-2), a key intermediate in the synthesis of various pharmacologically active molecules, including the anticancer drug pazopanib. This document is intended for laboratory personnel and professionals in drug development who may handle this compound.

Chemical and Physical Properties

This compound is a nitro-substituted heterocyclic aromatic compound. A summary of its key physical and chemical properties is presented in Table 1. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported across publicly available sources.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6850-22-2 | [1][2][3] |

| Molecular Formula | C₈H₇N₃O₂ | [1][2] |

| Molecular Weight | 177.16 g/mol | [1][2] |

| Appearance | Yellow solid | [4] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Purity | ≥97% |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation. It is also recognized as being very toxic to aquatic life with long-lasting effects.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H332 | Harmful if inhaled. | |

| H410 | Very toxic to aquatic life with long lasting effects. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P330 | Rinse mouth. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P391 | Collect spillage. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Information compiled from multiple Safety Data Sheets.

Toxicological Information

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from a published crystallographic study.[4]

Materials:

-

6-Nitro-1H-indazole (2 g)

-

Dichloromethane (regurgitant, 30 ml)

-

Dimethyl sulfate (1.7 ml)

-

Dimethyl sulfoxide (2 ml)

-

Saturated sodium bicarbonate solution (10 ml)

-

Sodium sulfate

Procedure:

-

Dissolve 6-Nitro-1H-indazole (2 g) in regurgitant dichloromethane (30 ml).

-